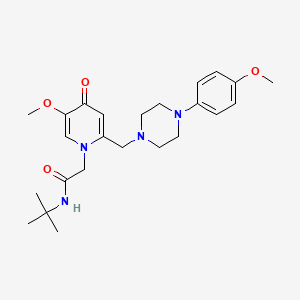

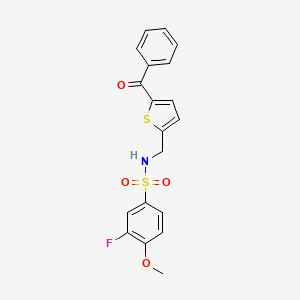

![molecular formula C25H18F3N5O3 B2397174 2-[4-(4-甲基苯氧基)-1-氧代-1H,2H-[1,2,4]三唑并[4,3-a]喹喔啉-2-基]-N-[2-(三氟甲基)苯基]乙酰胺 CAS No. 1189729-04-1](/img/structure/B2397174.png)

2-[4-(4-甲基苯氧基)-1-氧代-1H,2H-[1,2,4]三唑并[4,3-a]喹喔啉-2-基]-N-[2-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are known for their broad spectrum of biological activities, including antimicrobial , anticancer , and antiviral properties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1H NMR, MS, and elemental analysis . Further studies are needed to provide a more detailed analysis of the molecular structure of the specific compound you mentioned.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and cyclocondensation . For example, the cyclocondensation reaction of amino [1,2,4]triazolo[4,3-a]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol gives the corresponding methyl 4-oxo-4H-pyrimido[2’,1’:5,1][1,2,4]triazolo[4,3-a]quinoxaline-2-carboxylate .科学研究应用

抗癌活性

该化合物的DNA嵌入活性使其成为抗癌治疗的潜在候选药物。 研究人员设计、合成和评估了新型[1,2,4]三唑并[4,3-a]喹喔啉衍生物对HepG2、HCT-116和MCF-7等癌细胞系的活性 。值得注意的是,化合物12d对这些细胞系表现出强效活性,其IC50值分别为22.08 μM(HepG2)、27.13 μM(HCT-116)和17.12 μM(MCF-7)。尽管其活性低于阿霉素,但化合物12d可作为未来优化和设计更有效抗癌类似物的有希望的模板。

DNA结合亲和力

化合物12d还表现出高DNA结合亲和力,其IC50值为35.33 μM,与阿霉素(31.27 μM)相当 。其他衍生物(例如12a、10c和10d)也表现出良好的DNA结合亲和力,这为其潜在的作用机制提供了见解。

[1,2,4]三唑并[4,3-a]吡啶的合成

该化合物的结构特征激发了合成方法的发展。 例如,一种涉及KI催化的α-酮酸和2-肼基吡啶的氧化环化的单锅法导致了取代的[1,2,4]三唑并[4,3-a]吡啶 。这种无过渡金属的方法具有经济和环境方面的优势。

原子经济合成

研究人员已设计出一种温和、高效且操作简单的单锅法,可在室温下合成取代的[1,2,4]三唑并[4,3-a]吡啶。 该方法利用易于获得的2-肼基吡啶和取代的芳香醛,强调了官能团耐受性和原子经济性 .

未来方向

The future directions in the research of [1,2,4]triazolo[4,3-a]quinoxaline derivatives could involve the exploration of their potential as antimicrobial agents . Additionally, modifications such as the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinoxaline ring could be investigated to enhance their antimicrobial activity .

作用机制

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .

Biochemical Pathways

Given its dna intercalation activity, it can be inferred that the compound may affect pathways involving dna replication and transcription .

Pharmacokinetics

The compound’s dna intercalation activity suggests it is able to reach the cell nucleus, implying it can cross cell membranes .

Result of Action

The result of the compound’s action is the disruption of DNA structure, which can interfere with DNA replication and transcription . This can lead to cell death, which is why compounds with this mechanism of action are often studied for their potential as anticancer agents .

属性

IUPAC Name |

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F3N5O3/c1-15-10-12-16(13-11-15)36-23-22-31-32(24(35)33(22)20-9-5-4-8-19(20)30-23)14-21(34)29-18-7-3-2-6-17(18)25(26,27)28/h2-13H,14H2,1H3,(H,29,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINUUJGFHJRLEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2397091.png)

![1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397092.png)

![4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2397093.png)

![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)

![4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B2397105.png)

![1-benzyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2397108.png)